molecular formula C7H13NO3 B1525845 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid CAS No. 1248703-88-9

2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid

Cat. No.: B1525845
CAS No.: 1248703-88-9
M. Wt: 159.18 g/mol
InChI Key: OTUZUAJROYEUAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.19 g/mol. This compound is characterized by its amino group (-NH2) attached to the alpha carbon of a propanoic acid, with a tetrahydrofuran ring attached to the beta carbon.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting from tetrahydrofuran and amino acids

  • Industrial Production Methods: On an industrial scale, the compound is produced using optimized chemical reactions that ensure high yield and purity. The process involves the use of catalysts and controlled reaction conditions to achieve the desired product.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The hydroxyl group in the tetrahydrofuran ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Using nucleophiles such as halides or tosylates under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Amine oxides

  • Reduction: Alcohols

  • Substitution: Substituted tetrahydrofurans

Scientific Research Applications

2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid has various applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: The compound can be used to study protein interactions and enzyme activities.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The amino group can interact with enzymes and receptors, influencing biological processes.

  • Pathways: It can modulate metabolic pathways and signaling cascades, leading to various physiological effects.

Comparison with Similar Compounds

2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid is similar to other amino acids and tetrahydrofuran derivatives, but it has unique structural features that distinguish it from these compounds:

  • Similar Compounds: Alanine, Valine, Leucine, and other tetrahydrofuran derivatives.

  • Uniqueness: The presence of the tetrahydrofuran ring attached to the amino acid backbone gives it distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-3-(oxolan-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c8-6(7(9)10)3-5-1-2-11-4-5/h5-6H,1-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUZUAJROYEUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00712419
Record name 3-Oxolan-3-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248703-88-9
Record name 3-Oxolan-3-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-(oxolan-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid
Reactant of Route 4
2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid
Reactant of Route 5
2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid
Reactant of Route 6
2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.